molecular formula C23H27NO5 B13906359 Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Cat. No.: B13906359
M. Wt: 397.5 g/mol
InChI Key: UVIJZRUSXMAQAO-SFTDATJTSA-N
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Description

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate (CAS: 2756090-53-4) is a piperidine-based compound with a stereospecific trans configuration at the 4-ethoxy and 2-(4-methoxycarbonylphenyl) substituents. Its molecular formula is C₂₃H₂₅NO₅, featuring a benzyl carboxylate core, an ethoxy group at the 4-position, and a 4-methoxycarbonylphenyl moiety at the 2-position of the piperidine ring.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

benzyl (2S,4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C23H27NO5/c1-3-28-20-13-14-24(23(26)29-16-17-7-5-4-6-8-17)21(15-20)18-9-11-19(12-10-18)22(25)27-2/h4-12,20-21H,3,13-16H2,1-2H3/t20-,21-/m0/s1

InChI Key

UVIJZRUSXMAQAO-SFTDATJTSA-N

Isomeric SMILES

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

This approach is supported by patent disclosures and academic reports emphasizing asymmetric synthesis and scalable processes.

Stepwise Synthesis

Step Reaction Description Key Reagents/Conditions Outcome/Yield Notes
1 Synthesis of Benzyl-2-[4-(methoxycarbonyl)phenyl]-4-oxo-3,4-dihydropyridine-1-carboxylate Starting materials with Cbz protection; reaction in solvents such as acetic acid; heating at 50-60 °C Intermediate obtained in good yield (e.g., 80%) Formation of 4-oxo intermediate with high purity confirmed by NMR
2 Reduction of 4-oxo to 4-hydroxy piperidine derivative Use of reducing agents under controlled temperature Hydroxy intermediate isolated as solid Stereochemistry controlled to favor trans isomer
3 Protection of 4-hydroxy group as tert-butyldimethylsilyl (TBS) ether TBSCl and base in anhydrous conditions Protected intermediate with TBS group Facilitates selective substitution at 4-position
4 Substitution of TBS group with ethoxy group Reaction with ethanol or ethylating agents in acetonitrile Formation of benzyl (4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate Achieves trans-4-ethoxy substitution with stereoselectivity
5 Removal of Cbz protecting group by catalytic hydrogenation 10% Pd/C catalyst, hydrogen atmosphere, methanol solvent, room temperature, 3 bar pressure Final deprotected product High purity and stereochemical integrity maintained

Asymmetric Synthesis and Stereochemistry Control

  • The stereocenters at the 2- and 4-positions of the piperidine ring are introduced and controlled via asymmetric synthesis routes, often using chiral starting materials or chiral catalysts to achieve high enantio- and diastereoselectivity.
  • The trans relationship between the 4-ethoxy and 2-(4-methoxycarbonylphenyl) substituents is critical for biological activity and is confirmed by NMR and X-ray crystallography in some studies.

Representative Experimental Data

Compound 1H NMR (400 MHz, solvent) Key Peaks (ppm) HRMS (m/z) Yield (%)
Benzyl-2-[4-(methoxycarbonyl)phenyl]-4-oxo-piperidine-1-carboxylate 7.99 (d, 2H), 7.27-7.39 (m, 7H), 5.83 (br s, 1H), 3.92 (s, 3H) Consistent with expected structure 370.1654 (calcd), 370.1662 (found) ~80%
Benzyl (4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate 7.33-7.37 (m, aromatic H), 4.20-4.42 (m, 1H), 1.18 (t, 3H, ethoxy) Matches trans stereochemistry Not specified High purity, yield not explicitly stated

Analysis of Preparation Methods

Advantages

  • High stereoselectivity: The asymmetric synthesis ensures the desired stereochemistry, which is essential for pharmacological activity.
  • Scalability: The use of protecting groups like Cbz and TBS allows for easier handling and purification on a large scale.
  • Purity: The multi-step approach with intermediate purifications yields high-purity final product suitable for pharmaceutical applications.

Challenges

  • Multiple steps: The synthesis involves several protection/deprotection and substitution steps, which can increase time and cost.
  • Use of sensitive reagents: Handling of silyl protecting groups and catalytic hydrogenation requires controlled conditions.
  • By-product formation: Alternative routes are being explored to minimize by-products and improve overall process efficiency.

Perspectives from Varied Sources

  • Patent literature emphasizes the importance of alternative synthetic routes to reduce by-products and improve scalability.
  • Academic research highlights the significance of the piperidine scaffold and the role of substituents in modulating biological activity, with the trans-4-ethoxy substitution providing favorable pharmacokinetic properties.
  • Chemical supply databases confirm the commercial availability of this compound with high purity, indicating established synthetic protocols.

Summary Table of Key Synthesis Steps

Step No. Intermediate/Product Reaction Type Reagents/Conditions Stereochemical Outcome Yield (%)
1 Benzyl-2-[4-(methoxycarbonyl)phenyl]-4-oxo-piperidine-1-carboxylate Cyclization/Oxidation AcOH, heat Formation of piperidine ring ~80
2 Benzyl-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate Reduction Reducing agent, controlled temp Retention of stereochemistry Not specified
3 TBS-protected hydroxy intermediate Protection TBSCl, base Protects 4-OH group Not specified
4 Benzyl (4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate Substitution Ethanol, acetonitrile Trans-4-ethoxy introduction Not specified
5 Final deprotected compound Hydrogenation Pd/C, H2, MeOH Removal of Cbz group High purity

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine derivatives functionalized with aromatic and alkoxy groups. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Key Differences

Compound Substituents Key Features Physicochemical/Biological Implications
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate Trans-4-ethoxy, 2-(4-methoxycarbonylphenyl) Stereospecific trans configuration; dual ester groups. Enhanced metabolic stability compared to hydroxylated analogs; moderate solubility in organic solvents.
Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate (CAS: 2408761-17-9) Cis-4-hydroxy, 2-(4-methoxycarbonylphenyl) Stereospecific hydroxyl group; chiral centers at 2S and 4S. Higher polarity due to hydroxyl group; potential for hydrogen bonding, influencing receptor interactions.
Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate (CAS: 2740461-20-3) cis-4-silyl-protected hydroxyl, 2-(4-methoxycarbonylphenyl) Bulky tert-butyl(diphenyl)silyl group; cis configuration. Increased lipophilicity and steric hindrance; used in intermediates for selective deprotection strategies.
Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate (CAS: 2408761-20-4) 4-oxo, 2-(4-methoxycarbonylphenyl) Ketone at 4-position; planar sp² hybridized carbon. Enhanced electrophilicity at the 4-position; reactivity toward nucleophiles in synthesis.
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 167414-75-7) 4-(3-ethoxy-3-oxopropanoyl) Ester-functionalized side chain at 4-position. Increased molecular flexibility; potential for intramolecular interactions or hydrolysis sensitivity.
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 19656-83-8) 4-(4-fluorophenyl), 4-hydroxy Fluorinated aryl group; hydroxyl at 4-position. Electron-withdrawing fluorine enhances stability; hydroxyl improves aqueous solubility.
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (CAS: 1638760-22-1) 4-ethyl, 4-hydroxy Branched ethyl group; hydroxyl at 4-position. Increased hydrophobicity from ethyl group; hydroxyl enables derivatization (e.g., phosphorylation).

Pharmacological and Industrial Relevance

  • Industrial Use : Lipophilic derivatives (e.g., ) serve as intermediates in synthesizing complex molecules, leveraging their steric bulk for regioselective reactions.

Biological Activity

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.46 g/mol
  • CAS Number : 2756090-53-4
  • Purity : ±97% .

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymatic pathways. Notably, it has been associated with the inhibition of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. By inhibiting ACC, this compound may promote fatty acid oxidation and reduce lipogenesis, potentially offering therapeutic benefits for metabolic disorders .

Inhibitory Effects on Fatty Acid Metabolism

Research indicates that compounds similar to this compound can significantly lower malonyl-CoA levels in vivo, which is crucial for regulating fatty acid synthesis and oxidation. For instance, related ACC inhibitors have shown effective reductions in hepatic malonyl-CoA levels in obese Zucker rats .

Anticancer Potential

Several studies have explored the anticancer properties of piperidine derivatives. The structural similarity of this compound to known anticancer agents suggests it may possess similar properties. Research has indicated that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectReference
ACC InhibitionReduced malonyl-CoA levels
Anticancer ActivityInduction of apoptosis
Fatty Acid OxidationEnhanced fatty acid oxidation

Case Study 1: Metabolic Syndrome

In a study involving obese Zucker rats, the administration of an ACC inhibitor structurally related to this compound resulted in a significant decrease in body weight and fat mass. The compound effectively reduced triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Cancer Cell Lines

Another investigation focused on the effects of piperidine derivatives on various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in breast and colon cancer cells. The study suggested that the mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

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